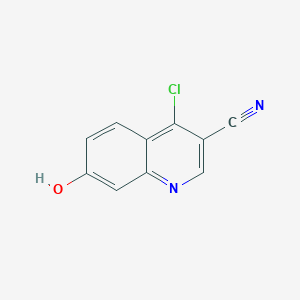

4-Chloro-7-hydroxyquinoline-3-carbonitrile

CAS No.: 1017788-66-7

Cat. No.: VC2902487

Molecular Formula: C10H5ClN2O

Molecular Weight: 204.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017788-66-7 |

|---|---|

| Molecular Formula | C10H5ClN2O |

| Molecular Weight | 204.61 g/mol |

| IUPAC Name | 4-chloro-7-hydroxyquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H |

| Standard InChI Key | ATENTCYDIFPJRQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl |

| Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl |

Introduction

Chemical Structure and Properties

4-Chloro-7-hydroxyquinoline-3-carbonitrile (CAS: 1017788-66-7) is a heterocyclic compound characterized by its quinoline scaffold with specific functional group modifications . The compound has a molecular formula of C10H5ClN2O and a molecular weight of 204.61 g/mol .

Physical and Chemical Properties

The compound's key properties are summarized in the following table:

The structure contains a quinoline core with a chloro group at position 4, a hydroxy group at position 7, and a carbonitrile (cyano) group at position 3. These functional groups confer specific chemical properties and reactivity patterns to the molecule.

Synthesis Methods

The synthesis of 4-Chloro-7-hydroxyquinoline-3-carbonitrile typically involves multi-step organic reactions. Based on synthesis methods for related compounds, several approaches can be identified.

General Synthetic Route

The synthesis typically follows these key steps:

-

Formation of the quinoline core structure

-

Introduction of the cyano group at position 3

-

Chlorination at position 4

-

Introduction or modification of the hydroxy group at position 7

Chemical Reactivity

The chemical reactivity of 4-Chloro-7-hydroxyquinoline-3-carbonitrile is primarily determined by its functional groups.

Reactivity of the Chloro Group

The chloro group at position 4 is particularly reactive toward nucleophilic substitution:

-

Reaction with amines: The chloro group can be replaced by amino groups to form 4-aminoquinoline derivatives

-

Reaction with thiols: Nucleophilic substitution with thiol compounds can yield 4-thioalkylquinoline derivatives

-

Reaction with azides: Treatment with sodium azide can lead to 4-azidoquinoline-3-carbonitriles, which can be further transformed

Reactivity of Other Functional Groups

-

The hydroxy group at position 7 can undergo various reactions:

-

O-alkylation to form ethers

-

Oxidation to form quinones

-

Esterification with carboxylic acids

-

-

The carbonitrile group offers additional reactive sites:

-

Hydrolysis to carboxylic acids

-

Reduction to amines

-

Condensation reactions with various nucleophiles

-

| Related Quinoline Derivative | Target Organisms | Activity Level |

|---|---|---|

| 7-Chloro-4-thioalkylquinolines | Gram-positive bacteria | Moderate to high |

| 4-Aminoquinoline-3-carbonitriles | Gram-negative bacteria | Low to moderate |

| Various quinoline-3-carbonitriles | Fungal species | Variable |

This suggests that 4-Chloro-7-hydroxyquinoline-3-carbonitrile may possess similar antimicrobial properties, though direct experimental verification is required .

Anticancer Activity

Quinoline derivatives structurally similar to 4-Chloro-7-hydroxyquinoline-3-carbonitrile have shown promising anticancer activities:

A study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against multiple human cancer cell lines. For example, these compounds showed effective antiproliferative activity against leukemic and colorectal cancer cells compared to non-cancerous MRC-5 cells .

At higher concentrations (5 × IC50) against the CCRF-CEM cancer cell line, researchers observed:

-

Accumulation of cells in the G0/G1 cell phase

-

Inhibition of DNA and RNA synthesis

These findings suggest that 4-Chloro-7-hydroxyquinoline-3-carbonitrile may possess similar anticancer properties, though specific testing is necessary.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity provides insight into the potential applications of 4-Chloro-7-hydroxyquinoline-3-carbonitrile.

Comparison with Related Compounds

The following table compares 4-Chloro-7-hydroxyquinoline-3-carbonitrile with structurally related compounds:

These structural comparisons suggest that 4-Chloro-7-hydroxyquinoline-3-carbonitrile occupies a unique position within the quinoline derivative chemical space, potentially offering distinctive biological activities.

Key Structure-Activity Insights

Based on studies of related compounds:

-

The chloro group at position 4 serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse substituents

-

The hydroxy group at position 7 affects the compound's polarity and hydrogen-bonding capabilities

-

The cyano group at position 3 contributes to the compound's electron-withdrawing properties and can enhance reactivity and biological interactions

Applications in Pharmaceutical Research

4-Chloro-7-hydroxyquinoline-3-carbonitrile has potential applications in pharmaceutical research and development.

As a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications:

-

The reactive chloro group at position 4 allows for the introduction of various substituents, such as amino or thio groups, which can enhance biological activity

-

The hydroxy group at position 7 provides a site for further functionalization

-

The cyano group can be transformed into various functional groups, including amides, carboxylic acids, and amines

Current Research and Future Perspectives

Current research on 4-Chloro-7-hydroxyquinoline-3-carbonitrile and structurally related compounds points to several promising directions for future investigation.

Research Gaps

Several areas require further exploration:

-

Comprehensive evaluation of the biological activities of 4-Chloro-7-hydroxyquinoline-3-carbonitrile

-

Structure-activity relationship studies involving systematic modifications of the compound

-

Detailed mechanistic investigations of its interactions with biological targets

-

Optimization of synthesis routes to improve yield and purity

Future Research Directions

Potential future research directions include:

-

Development of targeted drug delivery systems incorporating this compound or its derivatives

-

Investigation of synergistic effects with established therapeutic agents

-

Exploration of novel applications beyond traditional pharmaceutical uses

-

Green chemistry approaches to its synthesis and derivatization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume